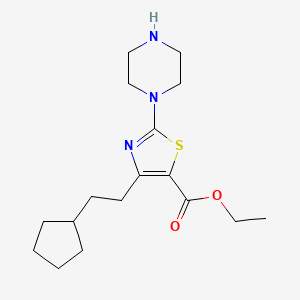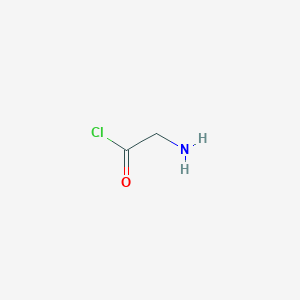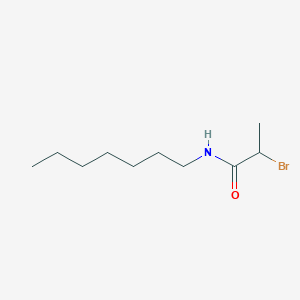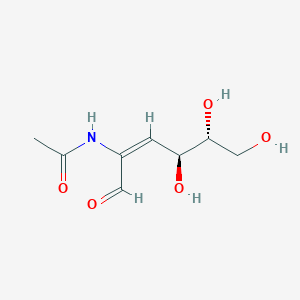
Chromogen i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromogen I is a chemical compound that is either colored or can be made colored by the attachment of suitable substituents. It is widely used in various fields, including immunohistochemistry, where it plays a crucial role in staining biological samples to visualize molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromogen I typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of aromatic amines and diazonium salts, which undergo coupling reactions to form the chromogen. The reaction conditions often require acidic or basic environments to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction conditions in real-time .
Chemical Reactions Analysis
Types of Reactions: Chromogen I undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which often exhibits a different color.
Reduction: Reducing agents can revert the oxidized form back to the original chromogen.
Substitution: Substituents on the chromogen can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct colors and properties, making them useful in different applications .
Scientific Research Applications
Chromogen I has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various analytical techniques to detect the presence of specific ions or molecules.
Biology: Plays a crucial role in immunohistochemistry for staining tissues and cells to visualize molecular targets.
Medicine: Utilized in diagnostic assays to detect biomarkers associated with diseases.
Industry: Employed in the production of dyes and pigments for textiles, plastics, and other materials
Mechanism of Action
The mechanism of action of Chromogen I involves its conversion from a colorless or faintly colored state to a highly colored compound through chemical reactions. In immunohistochemistry, enzymes such as horseradish peroxidase catalyze the conversion of this compound into a colored precipitate at the site of enzymatic activity. This allows for the visualization of specific molecular targets within biological samples .
Comparison with Similar Compounds
Chromogen I can be compared with other chromogenic compounds such as:
3,3’-Diaminobenzidine tetrahydrochloride (DAB): Widely used in immunohistochemistry for its ability to produce a brown precipitate.
Fast Red: Reacts with alkaline phosphatase to produce a red end product.
PermaBlue and PermaGreen: Used for multiplex staining in immunohistochemistry
Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to produce distinct colors upon reaction makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C8H13NO5 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-[(E,4S,5R)-4,5,6-trihydroxy-1-oxohex-2-en-2-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-5(12)9-6(3-10)2-7(13)8(14)4-11/h2-3,7-8,11,13-14H,4H2,1H3,(H,9,12)/b6-2+/t7-,8+/m0/s1 |
InChI Key |
RFOPFIYPZLCUQZ-SXLGRDMDSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/[C@@H]([C@@H](CO)O)O)/C=O |
Canonical SMILES |
CC(=O)NC(=CC(C(CO)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


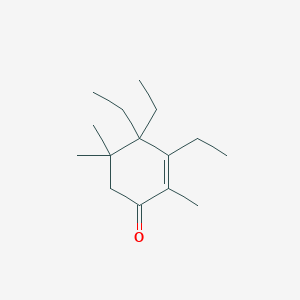


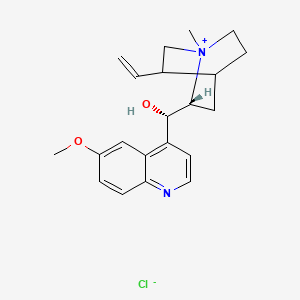
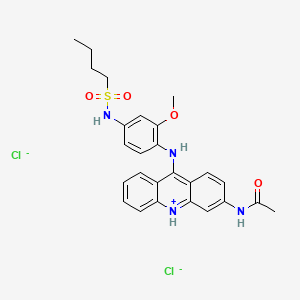


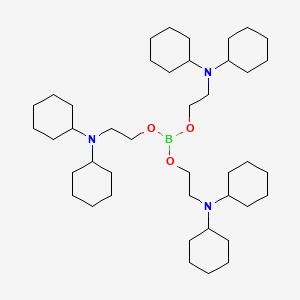
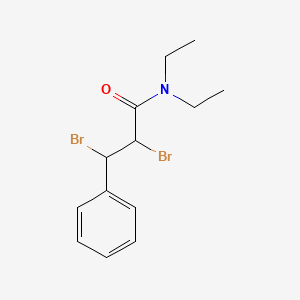
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
